(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Brand Name: Vulcanchem
CAS No.: 203854-51-7
VCID: VC21551492
InChI: InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1
SMILES: CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H27NO5
Molecular Weight: 397,46 g/mole

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

CAS No.: 203854-51-7

Cat. No.: VC21551492

Molecular Formula: C23H27NO5

Molecular Weight: 397,46 g/mole

* For research use only. Not for human or veterinary use.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid - 203854-51-7

Specification

CAS No. 203854-51-7
Molecular Formula C23H27NO5
Molecular Weight 397,46 g/mole
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1
Standard InChI Key SKYFRYZPXHNPOK-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Nomenclature

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is known by multiple synonyms in the scientific literature and commercial catalogs. This compound is commonly referred to as:

  • FMOC-L-BETA-HOMOSERINE(OTBU)

  • O-tert-Butyl-N-Fmoc-L-beta-homoserine

  • Fmoc-β-HoSer(tBu)-OH

  • Fmoc-L-β-HomoSer(tBu)-OH

  • Fmoc-β-HoSer(OtBu)-OH

  • Fmoc-(R)-3-amino-4-(tert-butoxy)butanoic acid

The compound is uniquely identified by CAS Registry Number 203854-51-7, which serves as its definitive identifier in chemical databases and literature .

Structural Characteristics and Properties

Molecular Structure

The compound features several key structural elements:

  • An Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino function

  • A free carboxylic acid group

  • A tert-butyl protected hydroxyl side chain

  • A beta-amino acid backbone (3-amino-4-hydroxybutanoic acid)

The stereochemistry at the C-3 position is R (or L in amino acid nomenclature), which is crucial for its biological activity and application in peptide synthesis .

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid

PropertyValueSource
Molecular FormulaC23H27NO5
Molecular Weight397.47 g/mol
Melting Point96-98°C
Boiling Point599.3±50.0°C (Predicted)
Density1.198±0.06 g/cm³ (Predicted)
pKa4.27±0.10 (Predicted)
Flash Point316.2°C
Vapor Pressure3.28E-15 mmHg at 25°C
Refractive Index1.569
Physical AppearanceWhite solid

Spectral and Analytical Identifiers

The compound possesses specific analytical identifiers that aid in its characterization:

  • InChI Key: SKYFRYZPXHNPOK-OAHLLOKOSA-N

  • SMILES Notation: CC(C)(C)OCC@@HNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

  • MDL Number: MFCD01862865

  • PubChem CID: 2761544

Synthesis and Preparation Methods

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid typically involves the reaction of L-β-homoserine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) followed by tert-butyl protection of the hydroxyl group . This creates the orthogonally protected amino acid suitable for solid-phase peptide synthesis.

The general synthetic pathway involves:

  • Protection of the amino group with Fmoc-OSu in alkaline conditions

  • Selective protection of the hydroxyl group with tert-butyl via reaction with isobutene under acidic conditions

  • Purification by recrystallization or column chromatography to achieve the desired purity (typically ≥95%)

Applications in Research and Industry

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS) where it serves as a building block for the incorporation of β-homoserine residues into peptides . The Fmoc protection strategy allows for mild deprotection conditions using secondary amines (typically 20% piperidine in DMF), while the tert-butyl group remains stable during these conditions and can be removed selectively using trifluoroacetic acid (TFA) .

Protein Degrader Building Blocks

According to recent classifications, this compound also belongs to the category of "Protein Degrader Building Blocks," suggesting its application in the synthesis of compounds designed for targeted protein degradation platforms such as PROTACs (Proteolysis Targeting Chimeras) .

Biochemical Research

As a β-amino acid derivative, this compound enables the synthesis of peptides with altered backbone structures, which can lead to enhanced stability against proteolytic degradation and altered conformational properties compared to natural α-peptides .

SupplierQuantityPricePurity
CymitQuimica100 mg€17.00Not specified
CymitQuimica250 mg€28.00Not specified
CymitQuimica1 g€75.00Not specified
CymitQuimica5 g€304.00Not specified
ChemShuttleNot specified$4,800.0095%
Aladdin Scientific1 gNot specified≥95%
Thermo Scientific250 mg - 1 gNot specified95%

Current Research Trends and Future Perspectives

The market analysis indicates that despite challenges posed by the COVID-19 pandemic, the global market for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid and related compounds is expected to show growth through 2029 . This suggests continued importance in research applications and pharmaceutical development.

The compound's role in developing novel peptide therapeutics remains significant as the field of peptide medicinal chemistry expands. Its ability to introduce β-amino acid residues into peptides contributes to the development of peptides with enhanced pharmacological properties, including improved stability and bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator